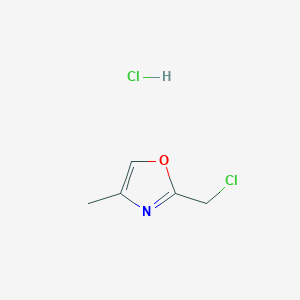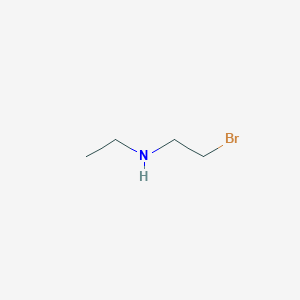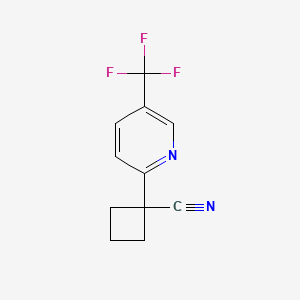
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 4-chloro-3-(trifluoromethyl)acetophenone using chiral catalysts or reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction is typically carried out under controlled pressure and temperature conditions to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: 4-chloro-3-(trifluoromethyl)acetophenone.
Reduction: 1-(4-chloro-3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-one
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethane
Uniqueness
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a chlorine atom and a trifluoromethyl group
Propriétés
Formule moléculaire |
C9H8ClF3O |
|---|---|
Poids moléculaire |
224.61 g/mol |
Nom IUPAC |
(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1 |
Clé InChI |
RMFUMJOARZCIFY-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)
![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)

![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
